molecular formula C20H16N4O2 B11524521 6-Amino-4-(2-methoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(2-methoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11524521
M. Wt: 344.4 g/mol
InChI Key: CJUYLVDEBLBETR-UHFFFAOYSA-N
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Description

6-Amino-4-(2-methoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound known for its diverse applications in medicinal and pharmaceutical chemistry. This compound is part of the dihydropyrano[2,3-c]pyrazole family, which is recognized for its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of 6-Amino-4-(2-methoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate. This reaction is often carried out in the presence of a catalyst such as nano-eggshell/Ti(IV) under solvent-free conditions at room temperature . The process is characterized by mild conditions, short reaction times, high yields, and the absence of toxic organic solvents .

Chemical Reactions Analysis

6-Amino-4-(2-methoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Amino-4-(2-methoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-4-(2-methoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

6-Amino-4-(2-methoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be compared with other similar compounds such as:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications.

Properties

Molecular Formula

C20H16N4O2

Molecular Weight

344.4 g/mol

IUPAC Name

6-amino-4-(2-methoxyphenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C20H16N4O2/c1-25-15-10-6-5-9-13(15)16-14(11-21)19(22)26-20-17(16)18(23-24-20)12-7-3-2-4-8-12/h2-10,16H,22H2,1H3,(H,23,24)

InChI Key

CJUYLVDEBLBETR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N

Origin of Product

United States

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